Cas no 1213857-16-9 (2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol)

2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol 化学的及び物理的性質
名前と識別子
-
- 2-((1R)-1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL
- Benzeneethanol, β-amino-2-hydroxy-5-methyl-, (βR)-
- AKOS015927881
- (R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol
- EN300-1856271
- 1213857-16-9
- 2-[(1R)-1-AMINO-2-HYDROXYETHYL]-4-METHYLPHENOL
- 2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol
-
- インチ: 1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1
- InChIKey: RNLILSGLASWGSV-QMMMGPOBSA-N
- ほほえんだ: C1(O)=CC=C(C)C=C1[C@@H](N)CO
計算された属性
- せいみつぶんしりょう: 167.094628657g/mol
- どういたいしつりょう: 167.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 66.5Ų
じっけんとくせい
- 密度みつど: 1.203±0.06 g/cm3(Predicted)
- ふってん: 365.4±37.0 °C(Predicted)
- 酸性度係数(pKa): 9.37±0.48(Predicted)
2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856271-0.05g |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
1213857-16-9 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1856271-1.0g |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
1213857-16-9 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1856271-0.1g |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
1213857-16-9 | 0.1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1856271-5g |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
1213857-16-9 | 5g |
$4517.0 | 2023-09-18 | ||
Enamine | EN300-1856271-2.5g |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
1213857-16-9 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1856271-10.0g |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
1213857-16-9 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1856271-5.0g |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
1213857-16-9 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1856271-10g |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
1213857-16-9 | 10g |
$6697.0 | 2023-09-18 | ||
Enamine | EN300-1856271-0.5g |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
1213857-16-9 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1856271-0.25g |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
1213857-16-9 | 0.25g |
$1432.0 | 2023-09-18 |
2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
2-(1R)-1-amino-2-hydroxyethyl-4-methylphenolに関する追加情報
2-(1R)-1-Amino-2-Hydroxyethyl-4-Methylphenol: A Comprehensive Overview
The compound with CAS No. 1213857-16-9, commonly referred to as 2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a phenol group with an amino alcohol moiety, making it a versatile building block for various applications. Recent advancements in synthetic methodologies and its bioactivity studies have further highlighted its potential in drug discovery and material synthesis.
2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol exhibits a chiral center at the amino alcohol position, which is crucial for its stereochemical properties. This chirality plays a significant role in its interactions with biological systems, particularly in enzyme binding and pharmacokinetics. Researchers have explored the enantioselective synthesis of this compound, leveraging asymmetric catalysis to achieve high optical purity. Such advancements are pivotal for applications in asymmetric drug design, where stereochemistry is paramount.
The phenolic group in 2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol contributes to its antioxidant properties, making it a promising candidate for applications in oxidative stress-related diseases. Recent studies have demonstrated its ability to scavenge free radicals and protect cellular components from oxidative damage. This property has led to investigations into its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In the realm of materials science, 2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol has been utilized as a precursor for the synthesis of advanced polymers and coatings. Its hydroxyl and amino groups provide reactive sites for polymerization, enabling the creation of materials with tailored mechanical and chemical properties. Moreover, its methyl substitution enhances stability and solubility, making it suitable for diverse industrial applications.
Recent research has also focused on the bioavailability and pharmacokinetics of 2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol. Studies employing modern analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) have provided insights into its metabolic pathways and tissue distribution. These findings are critical for optimizing drug delivery systems and enhancing therapeutic efficacy.
The synthesis of 2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol has been streamlined through innovative approaches such as microwave-assisted synthesis and enzymatic catalysis. These methods not only improve reaction efficiency but also reduce environmental impact, aligning with the principles of green chemistry.
In conclusion, 2-(1R)-1-amino-2-hydroxyethyl-4-methylphenol stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with recent breakthroughs in synthesis and application studies, positions it as a key player in future research and development efforts.
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